molecular formula C16H16N2O2 B8370274 6-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

6-Methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8370274
M. Wt: 268.31 g/mol
InChI Key: INRNWAMACSZKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Boran tri-bromide (0.68 mL, 0.6715 mmol) was added dropwise to a solution of 6-methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one (11A: 0.120 g, 0.4477 mmol) in DCM (2 mL) at −78° C. over a period of 5 minutes under nitrogen atmosphere. The resulting mixture was stirred at room temperature for 16 hours. The reaction was monitored by TLC (80% ethylacetate in hexane). Since unreacted starting material was observed, a further 1.5 equivalents of boran tri-bromide (0.68 mL, 0.6715 mmol) was added and stirring was continued for a further 3 hours at room temperature. Methanol and saturated NaHCO3 were added to the reaction mixture and diluted with DCM. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (80% ethylacetate in hexane), followed by preparative TLC afforded 0.011 g of the product (9.7% yield).
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
9.7%

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].B.C[O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[N:12]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1[CH3:24])[CH2:11][CH2:10]2.C(OC(=O)C)C.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCCCCC.CO>[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[N:12]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1[CH3:24])[CH2:11][CH2:10]2 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.68 mL
Type
reactant
Smiles
[Br-].[Br-].[Br-].B
Name
Quantity
0.12 g
Type
reactant
Smiles
COC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0.68 mL
Type
reactant
Smiles
[Br-].[Br-].[Br-].B
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 3 hours at room temperature
Duration
3 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (80% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.011 g
YIELD: PERCENTYIELD 9.7%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.